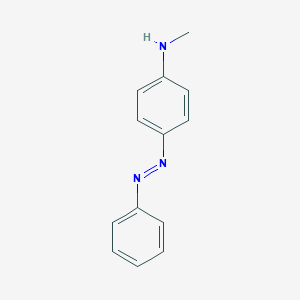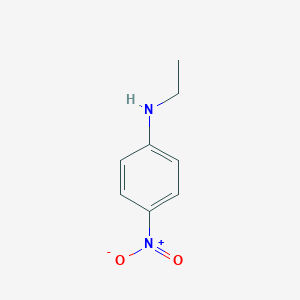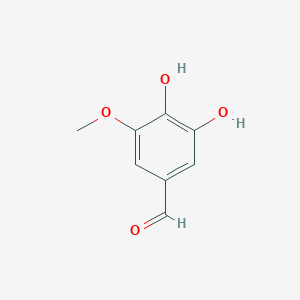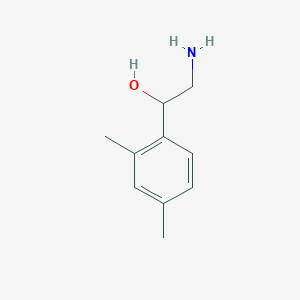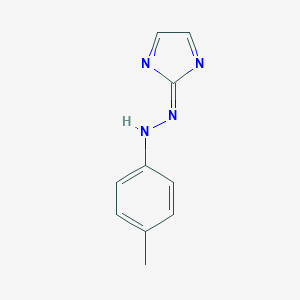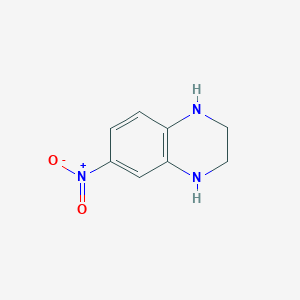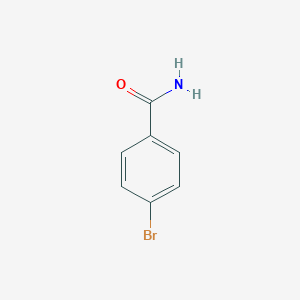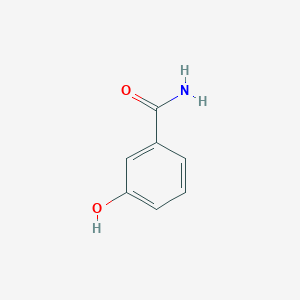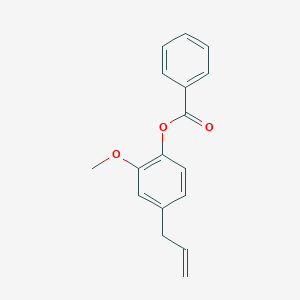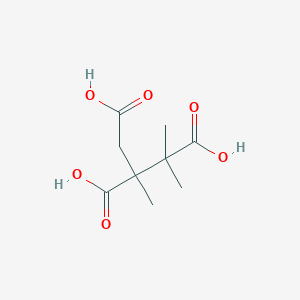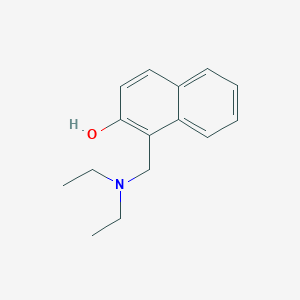![molecular formula C9H15N3OS2 B181274 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide CAS No. 6104-19-4](/img/structure/B181274.png)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the thiadiazole family, which is known for its diverse range of biological activities. In
Mecanismo De Acción
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the production of reactive oxygen species (ROS) and reducing inflammation. It may also act by modulating the activity of enzymes involved in various biological processes.
Efectos Bioquímicos Y Fisiológicos
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can reduce the levels of pro-inflammatory cytokines and increase the activity of antioxidant enzymes. It has also been shown to have antitumor effects by inducing apoptosis in cancer cells. Additionally, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide in lab experiments is its diverse range of biological activities. This compound has shown potential as an anti-inflammatory, antioxidant, antitumor, antibacterial, antifungal, neuroprotective, and anticonvulsant agent. Additionally, the synthesis of this compound is relatively simple and can be carried out in good yield. However, one of the limitations of using N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide in lab experiments is the lack of understanding of its mechanism of action. Further studies are needed to fully elucidate the mechanism of action of this compound.
Direcciones Futuras
There are several future directions for the research on N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide. One potential direction is to investigate the potential of this compound as a therapeutic agent for various diseases. Studies can be conducted to investigate the efficacy of this compound in animal models of diseases such as cancer, inflammation, and neurodegenerative diseases. Additionally, further studies can be conducted to elucidate the mechanism of action of this compound and to identify potential targets for drug development. Finally, studies can be conducted to investigate the toxicity and safety profile of this compound, which is essential for the development of any therapeutic agent.
In conclusion, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is a chemical compound that has shown potential applications in various fields of scientific research. This compound has diverse biological activities and has been studied for its anti-inflammatory, antioxidant, antitumor, antibacterial, antifungal, neuroprotective, and anticonvulsant effects. Further studies are needed to fully elucidate the mechanism of action of this compound and to investigate its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide involves the reaction of 2-amino-5-ethylthio-1,3,4-thiadiazole with 2,2-dimethylpropionyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in good yield after purification.
Aplicaciones Científicas De Investigación
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide has shown potential applications in various fields of scientific research. This compound has been studied for its anti-inflammatory, antioxidant, and antitumor activities. It has also been investigated for its potential as an antibacterial and antifungal agent. Additionally, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide has been studied for its neuroprotective and anticonvulsant effects.
Propiedades
Número CAS |
6104-19-4 |
|---|---|
Nombre del producto |
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |
Fórmula molecular |
C9H15N3OS2 |
Peso molecular |
245.4 g/mol |
Nombre IUPAC |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H15N3OS2/c1-5-14-8-12-11-7(15-8)10-6(13)9(2,3)4/h5H2,1-4H3,(H,10,11,13) |
Clave InChI |
MGLUUXOWASBUFY-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(S1)NC(=O)C(C)(C)C |
SMILES canónico |
CCSC1=NN=C(S1)NC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



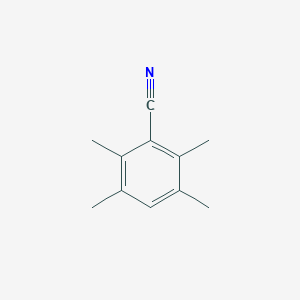
![n-[2-Methyl-5-(propan-2-yl)phenyl]formamide](/img/structure/B181193.png)
